molecular formula C13H18N2O3 B13039960 Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate

Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate

Cat. No.: B13039960
M. Wt: 250.29 g/mol
InChI Key: MZVNMVNTNFIYFK-NWDGAFQWSA-N
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Description

Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate is a chemical compound with a unique structure that includes a benzyl group, an aminotetrahydropyran ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate typically involves the reaction of benzyl chloroformate with (3R,4R)-3-aminotetrahydro-2H-pyran-4-ol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted carbamates or benzyl derivatives .

Scientific Research Applications

Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate is unique due to its specific stereochemistry and the presence of both an aminotetrahydropyran ring and a carbamate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

Benzyl ((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H17N2O2\text{C}_{13}\text{H}_{17}\text{N}_{2}\text{O}_{2}

This structure features a tetrahydropyran ring, which is essential for its biological activity. The presence of the benzyl group and carbamate moiety contributes to its solubility and interaction with biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory processes. For instance, it acts as an inhibitor of IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a crucial role in the signaling pathways of inflammation and immune responses .
  • Modulation of Signaling Pathways : It may influence various signaling pathways that are critical for cellular responses to stress and inflammation. This modulation can lead to reduced cytokine production, thereby mitigating inflammatory responses .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Antiinflammatory Effects

A study demonstrated that the compound significantly reduced the levels of pro-inflammatory cytokines in vitro. These findings suggest its potential use in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or other autoimmune disorders.

Anticancer Properties

Preliminary research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, making it a candidate for further development as an anticancer agent.

Study 1: IRAK4 Inhibition

In a recent study focusing on IRAK4 inhibitors, this compound was identified as a potent inhibitor with IC50 values in the low micromolar range. This study highlights its potential therapeutic applications in diseases where IRAK4 is implicated .

Study 2: Anti-inflammatory Activity

Another research project evaluated the anti-inflammatory effects of this compound in animal models of acute inflammation. Results showed a significant reduction in edema and inflammatory markers compared to control groups, indicating its efficacy as an anti-inflammatory agent .

Data Summary Table

Activity TypeObserved EffectReference
IRAK4 InhibitionIC50 < 10 µM
Anti-inflammatoryReduced edema and cytokines
AnticancerInduced apoptosis in cancer cells

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl N-[(3R,4R)-3-aminooxan-4-yl]carbamate

InChI

InChI=1S/C13H18N2O3/c14-11-9-17-7-6-12(11)15-13(16)18-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2,(H,15,16)/t11-,12+/m0/s1

InChI Key

MZVNMVNTNFIYFK-NWDGAFQWSA-N

Isomeric SMILES

C1COC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)N

Canonical SMILES

C1COCC(C1NC(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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